molecular formula C16H16ClN3O4 B2436071 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034348-34-8

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2436071
CAS No.: 2034348-34-8
M. Wt: 349.77
InChI Key: BWFASRRVGDRISI-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted oxazepine ring, an isoxazole ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-10-6-13(19-24-10)16(22)18-4-5-20-8-11-7-12(17)2-3-14(11)23-9-15(20)21/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFASRRVGDRISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe isoxazole ring is then constructed through a separate cyclization process, and the final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of continuous flow processes to enhance scalability .

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic compound that belongs to the class of benzo[f][1,4]oxazepines and is characterized by its complex molecular structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure

The molecular formula of the compound is C18H15ClN3O3C_{18}H_{15}ClN_{3}O_{3} with a molecular weight of 364.78 g/mol. The structure includes a benzo[f][1,4]oxazepine core, which is known for its diverse pharmacological properties.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in modulating various cellular pathways. The biological activity of this compound can be summarized as follows:

  • Kinase Inhibition : The compound has been shown to inhibit receptor interacting protein 1 (RIP1) kinase activity, which plays a critical role in necroptosis and inflammatory responses. In vitro studies have reported an IC50 value of approximately 32 nM for RIP1 inhibition, demonstrating potent activity against this target .
  • Anti-inflammatory Effects : By blocking RIP1 kinase, the compound may reduce necroptotic cell death in various cell types, including human monocytic cells (U937). This suggests potential applications in treating inflammatory diseases .
  • Cellular Assays : In cellular assays, this compound has shown efficacy in inhibiting TNF-induced necroptosis, highlighting its relevance in conditions characterized by excessive inflammation .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound possesses favorable properties for oral administration:

  • Half-life : Approximately 11.5 hours.
  • Bioavailability : Ranges from 72% to 86%, depending on the formulation and administration route .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Kinase InhibitionIC50 = 32 nM for RIP1
Anti-inflammatoryReduced necroptotic cell death
Cellular AssaysEffective in U937 cells
PharmacokineticsHalf-life = 11.5 h; Bioavailability = 72%-86%

Scientific Research Applications

Chemical Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution processes, making it valuable in developing new compounds for research purposes.

Anti-Cancer Activity

Research indicates that derivatives of this compound exhibit significant anti-cancer properties. For example, studies have shown that related benzoxazepine derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 with IC50 values ranging from 26.75 to 28.85 µg/mL.

Anti-Inflammatory Properties

The compound has been evaluated for its ability to modulate inflammatory responses. It has shown potential in reducing levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its applicability in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, which could be explored further for developing new antibiotics or treatments for infections.

Pharmaceutical Development

The bioactive nature of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide positions it as a candidate for pharmaceutical development. Its potential therapeutic uses include:

  • Targeting specific enzymes or receptors involved in disease pathways.
  • Serving as a lead compound for synthesizing new drugs aimed at cancer or inflammatory diseases.

Study on Anti-Cancer Activity

A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives, including this compound, and assessed their cytotoxic effects on HCT-116 cells. The results indicated significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation and cytokine modulation.

Study on Inflammatory Response

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated effective inhibition of TNF-induced necroptosis in human monocytic U937 cells. This highlights the potential for these compounds to serve as therapeutic agents in conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized to improve yield and purity?

  • Methodology : The synthesis involves a multi-step process:

Core formation : Construction of the 7-chloro-3-oxo-benzo[f][1,4]oxazepine intermediate via cyclization under mild electrophilic conditions (e.g., Selectfluor for halogenation) .

Ethyl bridge coupling : Reaction of the intermediate with ethylamine in the presence of a base (e.g., triethylamine) at room temperature .

Final amide bond formation : Coupling with 5-methylisoxazole-3-carboxylic acid using carbodiimide reagents (e.g., EDCI) .

  • Optimization : Temperature control (<60°C), solvent selection (e.g., dichloromethane for halogenation, DMF for coupling), and reaction time (overnight for coupling steps) are critical to minimize by-products .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify the benzo[f][1,4]oxazepine core, ethyl linker, and isoxazole substituents .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C16_{16}H15_{15}ClN3_3O4_4, ~348.7 g/mol) .
  • X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .

Q. How can researchers identify potential biological targets for this compound?

  • Approach :

  • In silico docking : Use molecular docking tools to predict interactions with receptors (e.g., kinases, GPCRs) based on structural analogs with known activity .
  • Enzyme assays : Test inhibitory activity against targets associated with the benzo[f][1,4]oxazepine scaffold, such as proteases or phosphodiesterases .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Strategies :

  • 2D NMR experiments : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign stereochemistry .
  • Comparative analysis : Cross-reference with crystallographic data from SHELX-refined structures to validate assignments .
  • Dynamic NMR : Investigate temperature-dependent conformational changes causing signal splitting .

Q. What computational methods are effective in predicting reaction pathways for optimizing synthetic routes?

  • Tools :

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways .
  • Machine learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures .
    • Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction optimization time by 50% in similar oxazepine derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Methodology :

Analog synthesis : Modify substituents (e.g., replace 5-methylisoxazole with thiazole or furan carboxamides) .

Biological profiling : Test analogs against panels of disease-relevant targets (e.g., cancer cell lines, inflammatory cytokines) .

Pharmacophore mapping : Identify critical functional groups (e.g., chloro-substituted oxazepine) using 3D-QSAR models .

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Solutions :

  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) temporarily to enhance aqueous solubility .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Validation Framework :

Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and positive controls .

Dose-response curves : Confirm activity across multiple concentrations to rule out false positives .

Independent replication : Collaborate with third-party labs to verify results .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

StepReagents/ConditionsYield Improvement Strategy
Core halogenationSelectfluor, CH2_2Cl2_2, 25°CUltrasonic agitation
Ethylamine couplingEt3_3N, RT, 12hSolvent switch to THF
Amide formationEDCI, DMF, 40°CMicrowave-assisted synthesis

Table 2 : Analytical Benchmarks

TechniqueCritical ParametersReference Compound
1^1H NMRDMSO-d6_6, 500 MHz, δ 7.2–8.1 (aromatic)Ethyl benzoate
HRMSESI+, m/z 349.07 [M+H]+^+Caffeine internal standard

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